N-cinnamyl-N-(3-pyridinylmethyl)amine
Description
N-Cinnamyl-N-(3-pyridinylmethyl)amine is a bifunctional amine derivative featuring a cinnamyl (3-phenylprop-2-en-1-yl) group and a 3-pyridinylmethyl substituent. The cinnamyl group contributes aromaticity and conjugation, which may enhance binding to biological targets, while the 3-pyridinylmethyl moiety introduces heteroaromaticity and hydrogen-bonding capabilities. Such compounds are often explored as receptor modulators or enzyme inhibitors due to their balanced lipophilicity and electronic properties .
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.3g/mol |
IUPAC Name |
(E)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H16N2/c1-2-6-14(7-3-1)8-4-10-16-12-15-9-5-11-17-13-15/h1-9,11,13,16H,10,12H2/b8-4+ |
InChI Key |
GLJKRLDTIUUHAT-XBXARRHUSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNCC2=CN=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Comparison with N-Cinnamyl-N-(3-Pyridinylmethyl)amine :
Physicochemical and Pharmacokinetic Properties
| Compound Type | cLogP Range | Key Functional Groups | Bioactivity Implications |
|---|---|---|---|
| Aromatic (e.g., cinnamyl) | 4.0–4.5 | Conjugated π-system | Enhanced target binding |
| Heteroaromatic (e.g., pyridinyl) | 3.5–4.4 | Hydrogen-bond acceptors | Improved solubility and selectivity |
| Aliphatic (e.g., methyl) | <2.3 | Hydrophobic | Reduced potency and permeability |
Notes:
Case Studies of Analogous Compounds
- LY487379 : A mGlu2R positive allosteric modulator with a trifluoroethyl group. The 3-pyridinylmethyl group contributes to selectivity over mGlu3R .
- SR 27417 : A platelet-activating factor antagonist, where the thiazole and pyridinylmethyl groups synergize for receptor binding .
- Acetamiprid Metabolite (): Demonstrates the metabolic stability of chlorinated pyridinylmethyl amines, though with reduced potency compared to non-halogenated analogs .
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